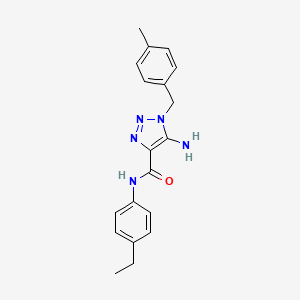

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as 5-AEPT-4-C, is a novel small molecule with a wide range of potential applications in scientific research. It has been used in a variety of studies, from drug design to protein folding, and has been found to possess unique properties that make it a valuable research tool.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antimicrobial Activities : This research involved the synthesis of novel 1,2,4-triazole derivatives, including those related to 5-amino-1,2,3-triazoles, and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

π-Hole Tetrel Bonding Interactions : A study on the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including those structurally similar to the compound . It explored the self-assembling properties in the solid state and their interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Antimicrobial and Antitumor Activity

Primary Discovery as Antimicrobial Agents : A study that synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated them for antimicrobial activities against various pathogens, finding moderate to good activities in some compounds (Pokhodylo et al., 2021).

Anticancer Evaluation : Research focusing on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation for anticancer activity against a range of cancer cell lines (Bekircan et al., 2008).

Chemical Properties and Reactions

Catalyst- and Solvent-Free Synthesis : This research detailed an efficient approach for synthesizing related triazole derivatives, employing catalyst- and solvent-free conditions, and included theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).

Ruthenium-Catalyzed Synthesis : A study on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition process, highlighting its potential for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).

properties

IUPAC Name |

5-amino-N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-3-14-8-10-16(11-9-14)21-19(25)17-18(20)24(23-22-17)12-15-6-4-13(2)5-7-15/h4-11H,3,12,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAZEVQHBCXSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)

![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2797034.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)